Bis(tert-butyl)-N-boc-aminohexyliminodiacetate
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Overview
Description
Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is a compound that features a tert-butyl group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where protection of functional groups is necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butyl)-N-boc-aminohexyliminodiacetate undergoes various types of reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or HCl in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or OsO4 can be used.
Reduction: Trifluoroacetic acid or HCl in methanol are common reagents for deprotection.
Substitution: Nucleophiles like RLi or RMgX can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is used in various scientific research applications, including:
Chemistry: It is used in peptide synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of pharmaceuticals where protection of functional groups is necessary during synthesis.
Mechanism of Action
The mechanism of action of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate involves the protection of amino groups through the formation of a Boc derivative. This protection prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used for Boc protection of amines.
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
Uniqueness
Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is unique due to its dual protection of amino groups, which allows for selective reactions and high stability under various conditions . This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected in a controlled manner.
Properties
IUPAC Name |
tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXEOGZSGYRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652477 |
Source
|
Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-10-4 |
Source
|
Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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